(5-Phenylpyridin-2-yl)boronic acid
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Overview
Description
(5-Phenylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenylpyridin-2-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions generally include a base such as potassium acetate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of boronic acids often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions: (5-Phenylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Bases like sodium hydroxide or potassium tert-butoxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Phenylpyridin-2-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Phenylpyridin-2-yl)boronic acid in various reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The boronic acid group can also interact with biological molecules through reversible covalent bonding with diols, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
Pyridinylboronic Acids: Compounds like 2-pyridinylboronic acid and 3-pyridinylboronic acid share the pyridine ring but differ in the position of the boronic acid group.
Uniqueness: (5-Phenylpyridin-2-yl)boronic acid is unique due to the presence of both a phenyl and a pyridine ring, which enhances its reactivity and allows for a broader range of applications compared to simpler boronic acids .
Properties
Molecular Formula |
C11H10BNO2 |
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Molecular Weight |
199.02 g/mol |
IUPAC Name |
(5-phenylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8,14-15H |
InChI Key |
HVUAHPMCYBPPHJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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